

An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate

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Compound of Interest

Compound Name: *Methyl 2-methoxy-5-nitronicotinate*

Cat. No.: *B181460*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-methoxy-5-nitropyridine-3-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical identity, physicochemical properties, a plausible synthetic route with experimental protocols, and its significant role in the development of kinase inhibitors. Furthermore, it explores the potential signaling pathways that can be targeted by derivatives of this compound, supported by illustrative diagrams to clarify complex relationships and workflows.

Chemical Identity and Properties

The compound, commonly referred to as **Methyl 2-methoxy-5-nitronicotinate**, is systematically named Methyl 2-methoxy-5-nitropyridine-3-carboxylate according to IUPAC nomenclature, and is associated with the CAS Number 122433-50-5.^[1]

Below is a summary of its key physicochemical properties:

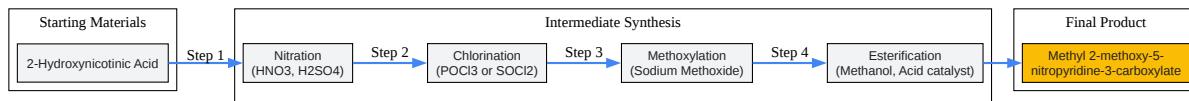
Property	Value
Molecular Formula	C ₈ H ₈ N ₂ O ₅
Molecular Weight	212.16 g/mol
Appearance	Expected to be a solid
Storage Temperature	2-8°C

Synthesis and Experimental Protocols

Methyl 2-methoxy-5-nitropyridine-3-carboxylate is a valuable synthetic intermediate, and its preparation is of significant interest. While a specific, detailed protocol for its direct synthesis is not readily available in peer-reviewed literature, a plausible and efficient synthetic workflow can be constructed based on established methodologies for related nitropyridine derivatives. The most common approach involves the methoxylation of a corresponding chloropyridine precursor.

Plausible Synthetic Workflow

A logical synthetic route to Methyl 2-methoxy-5-nitropyridine-3-carboxylate would likely begin with the nitration of a suitable pyridine precursor, followed by chlorination and subsequent methoxylation and esterification, or a variation thereof where the ester and methoxy groups are introduced at different stages. A potential synthetic pathway is illustrated below.



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Plausible synthetic workflow for the target compound.

General Experimental Protocol for Methoxylation of a Chloronitropyridine Intermediate

The following is a generalized experimental protocol for the nucleophilic substitution of a chloro group with a methoxy group on a nitropyridine ring, a key step in the synthesis of the title compound. This protocol is adapted from procedures described for analogous compounds.[\[2\]](#)

Materials:

- 2-chloro-5-nitropyridine derivative
- Sodium methoxide
- Methanol (anhydrous)
- Inert solvent (e.g., Tetrahydrofuran)
- Water
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chloro-5-nitropyridine derivative in an appropriate anhydrous solvent such as methanol or tetrahydrofuran.
- Add sodium methoxide (typically 1.1 to 1.5 molar equivalents) to the solution. The addition may be done portion-wise or as a solution in methanol.
- The reaction mixture is then stirred at a suitable temperature, which can range from room temperature to the reflux temperature of the solvent, for a period of 1 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, the solvent is typically removed under reduced pressure.

- The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel to afford the desired 2-methoxy-5-nitropyridine derivative.

Role in Drug Development and Potential Signaling Pathways

Methyl 2-methoxy-5-nitropyridine-3-carboxylate is a valuable building block in medicinal chemistry, primarily recognized for its utility in the synthesis of kinase inhibitors. The pyridine scaffold is a common motif in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The nitro group can be readily reduced to an amine, providing a handle for further derivatization to explore structure-activity relationships (SAR).

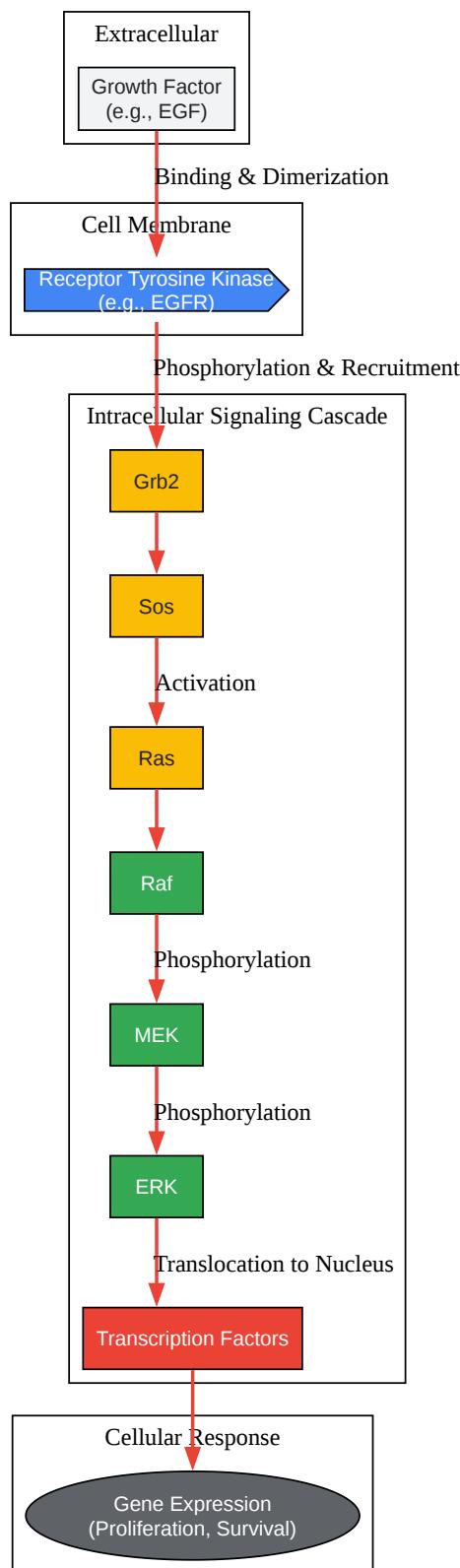
Derivatives of nitropyridines have been investigated as inhibitors of a variety of kinases, including but not limited to:

- Epidermal Growth Factor Receptor (EGFR)
- Janus Kinases (JAKs)
- Src Family Kinases (SFKs)
- Monopolar Spindle 1 (MPS1) kinase[3]

These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Generalized Kinase Signaling Pathway

The diagram below illustrates a simplified, generalized kinase signaling pathway that is often the target of inhibitors derived from precursors like Methyl 2-methoxy-5-nitropyridine-3-carboxylate.



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Generalized Receptor Tyrosine Kinase signaling pathway.

Quantitative Data

As Methyl 2-methoxy-5-nitropyridine-3-carboxylate is primarily a synthetic intermediate, quantitative biological data such as IC₅₀ values are not available for the compound itself. The quantitative data of interest for this molecule would be related to its synthesis. For instance, in a patent for a related compound, 2-methoxy-5-nitropyridine, the yield is reported to be in the range of 94-97% when synthesized from 2-chloro-5-nitropyridine using sodium methoxide in methanol.^[2] Such high yields underscore the efficiency of the methylation step, which is crucial for the overall cost-effectiveness of synthesizing more complex drug candidates.

Conclusion

Methyl 2-methoxy-5-nitropyridine-3-carboxylate is a strategically important chemical entity in the landscape of modern drug discovery. Its structural features, particularly the reactive nitro group and the kinase-hinge-binding pyridine core, make it an ideal starting point for the synthesis of targeted therapeutics. While direct biological activity data for this compound is limited, its role as a precursor to potent kinase inhibitors is well-established through the extensive literature on related nitropyridine and pyrazolopyridine derivatives. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

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